Cas no 921792-95-2 (ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate)

Ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate is a specialized benzoxazepine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a tetrahydro-1,5-benzoxazepin core with a carbamate substituent, suggests utility as an intermediate or scaffold for bioactive compound development. The compound's rigid heterocyclic framework and functional group diversity may enhance binding affinity and selectivity in target interactions. Its stability under physiological conditions and synthetic versatility make it a candidate for further exploration in drug discovery. The presence of both oxazepine and carbamate moieties could contribute to its pharmacokinetic properties, warranting investigation for therapeutic applications.
ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate structure
921792-95-2 structure
Product Name:ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate
CAS No:921792-95-2
MF:C18H26N2O4
MW:334.410045146942
CID:6420741
PubChem ID:40887671
Update Time:2025-06-03

ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate
    • F2262-0472
    • AKOS024633446
    • ethyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
    • ethyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]carbamate
    • 921792-95-2
    • ethyl N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate
    • Inchi: 1S/C18H26N2O4/c1-6-23-17(22)19-13-7-8-15-14(9-13)20(10-12(2)3)16(21)18(4,5)11-24-15/h7-9,12H,6,10-11H2,1-5H3,(H,19,22)
    • InChI Key: MFLIGVMYGDEMLG-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)NC1=CC=C2OCC(C)(C)C(=O)N(CC(C)C)C2=C1

Computed Properties

  • Exact Mass: 334.18925731g/mol
  • Monoisotopic Mass: 334.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 67.9Ų

ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate Pricemore >>

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Additional information on ethyl N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-ylcarbamate

Ethyl N-(3,3-Dimethyl-5-(2-Methylpropyl)-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-7-Yl)Carbamate: A Comprehensive Overview

Ethyl N-(3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)carbamate is a complex organic compound with the CAS number 921792-95-2. This compound belongs to the class of benzoxazepines, which are heterocyclic aromatic compounds with a seven-membered ring containing one oxygen and one nitrogen atom. The structure of this compound is characterized by a benzoxazepine core with substituents at specific positions, making it unique in terms of its chemical properties and potential applications.

The benzoxazepine framework is a key structural element in this compound. Benzoxazepines are known for their versatility in organic chemistry and have been extensively studied for their roles in pharmacology and material science. The substituents on the benzoxazepine ring significantly influence the compound's reactivity and functionality. In this case, the substituents include a 3,3-dimethyl group, a 5-(2-methylpropyl) group, and an ethyloxycarbonyl group attached to the nitrogen atom at position 7.

Recent studies have highlighted the importance of such substituted benzoxazepines in drug discovery. For instance, researchers have explored their potential as antidepressants, anti-inflammatory agents, and neuroprotective drugs. The presence of the ethyloxycarbonyl group (a carbamate ester) suggests that this compound may exhibit interesting pharmacokinetic properties, such as improved bioavailability or controlled release profiles.

The synthesis of ethyl N-(3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)carbamate involves a multi-step process that typically includes cyclization reactions and functional group transformations. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used. However, common strategies involve the use of aromatic amines or ketones as precursors for constructing the benzoxazepine core.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These methods provide critical insights into the molecular structure and purity of the compound. For example, proton NMR can reveal information about the substitution pattern on the benzoxazepine ring and the presence of specific functional groups like the carbamate ester.

In terms of applications, ethyl N-(3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)carbamate may find utility in pharmaceutical research due to its structural complexity and potential bioactivity. Its ability to interact with biological targets such as enzymes or receptors makes it a promising candidate for drug development programs targeting various therapeutic areas.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds using molecular docking studies. These studies simulate how molecules bind to target proteins at atomic resolution, providing valuable information for optimizing drug candidates. For example, computational models could reveal whether this compound has affinity for certain G-protein coupled receptors (GPCRs), which are important targets in drug discovery.

Another area where this compound might be relevant is in materials science. The rigid aromatic structure of benzoxazepines could make them suitable for applications in organic electronics or optoelectronics. However, further research would be required to explore these possibilities fully.

In conclusion, ethyl N-(3

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